3,5-DI-Tert-butyl-4-hydroxybenzylamine 3,5-DI-Tert-butyl-4-hydroxybenzylamine
Brand Name: Vulcanchem
CAS No.: 724-46-9
VCID: VC3832358
InChI: InChI=1S/C15H25NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9,16H2,1-6H3
SMILES: CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN
Molecular Formula: C15H25NO
Molecular Weight: 235.36 g/mol

3,5-DI-Tert-butyl-4-hydroxybenzylamine

CAS No.: 724-46-9

Cat. No.: VC3832358

Molecular Formula: C15H25NO

Molecular Weight: 235.36 g/mol

* For research use only. Not for human or veterinary use.

3,5-DI-Tert-butyl-4-hydroxybenzylamine - 724-46-9

Specification

CAS No. 724-46-9
Molecular Formula C15H25NO
Molecular Weight 235.36 g/mol
IUPAC Name 4-(aminomethyl)-2,6-ditert-butylphenol
Standard InChI InChI=1S/C15H25NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9,16H2,1-6H3
Standard InChI Key HMPSHLKEYWJVJV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN

Introduction

Chemical Identity and Structural Characteristics

3,5-Di-tert-butyl-4-hydroxybenzylamine, systematically named 4-(aminomethyl)-2,6-di-tert-butylphenol, belongs to the class of hindered phenols. Its molecular formula is C15H25NO\text{C}_{15}\text{H}_{25}\text{NO}, with a molecular weight of 235.365 g/mol . The structure features a phenolic hydroxyl group at the para position relative to an aminomethyl group, flanked by two tert-butyl substituents at the 3 and 5 positions (Figure 1). This arrangement confers significant steric hindrance, influencing its reactivity and stability.

Table 1: Key Physical Properties of 3,5-Di-Tert-Butyl-4-Hydroxybenzylamine

PropertyValue
Density0.975 g/cm³
Boiling Point299.1°C at 760 mmHg
Flash Point134.7°C
Refractive Index1.52
LogP (Partition Coefficient)4.15
Exact Mass235.194 Da

The compound’s high logP value indicates strong lipophilicity, making it suitable for non-polar matrices such as polymers or lubricants .

Synthesis and Manufacturing

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine is documented in historical literature, with foundational work by Mueller et al. (1959) and Bannikov et al. (1985) . While detailed modern protocols are scarce, analogous methods for related phenolic amines suggest two primary routes:

Michael Addition and H-1,5 Migration

A patent describing the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (CN103664612A) provides insights into potential pathways . Although targeting a different compound, the methodology involves Michael addition between 2,6-di-tert-butylphenol and methyl acrylate under sodium methoxide catalysis, followed by H-1,5 migration. Adapting this approach, 3,5-di-tert-butyl-4-hydroxybenzylamine could theoretically be synthesized via:

  • Alkylation of 2,6-di-tert-butylphenol with acrylonitrile.

  • Reduction of the nitrile intermediate to the primary amine using catalysts like LiAlH₄ or hydrogenation .

Direct Amination of Phenolic Precursors

Bannikov et al. (1985) reported the preparation of hindered phenolic amines through Mannich reactions or nucleophilic substitution of halogenated precursors with ammonia . For example:

2,6-Di-tert-butyl-4-chloromethylphenol+NH33,5-Di-tert-butyl-4-hydroxybenzylamine+HCl\text{2,6-Di-tert-butyl-4-chloromethylphenol} + \text{NH}_3 \rightarrow \text{3,5-Di-tert-butyl-4-hydroxybenzylamine} + \text{HCl}

This route requires careful control of reaction conditions to avoid over-alkylation.

Physicochemical Properties and Reactivity

Thermal Stability

The compound’s high boiling point (299.1°C) and flash point (134.7°C) suggest stability under moderate thermal stress, a trait valuable in high-temperature applications like polymer processing .

Acid-Base Behavior

The phenolic hydroxyl group (pKa10\text{p}K_a \approx 10) and primary amine (pKa9.5\text{p}K_a \approx 9.5) confer amphoteric properties. In acidic media, the amine protonates (-NH3+\text{-NH}_3^+), while the phenol deprotonates in alkaline conditions, enabling diverse reactivity:

C15H25NO+H+C15H26NO+(amine protonation)\text{C}_{15}\text{H}_{25}\text{NO} + \text{H}^+ \leftrightarrow \text{C}_{15}\text{H}_{26}\text{NO}^+ \quad (\text{amine protonation}) C15H25NO+OHC15H24NO+H2O(phenolate formation)\text{C}_{15}\text{H}_{25}\text{NO} + \text{OH}^- \leftrightarrow \text{C}_{15}\text{H}_{24}\text{NO}^- + \text{H}_2\text{O} \quad (\text{phenolate formation})

Antioxidant Activity

The hindered phenol structure scavenges free radicals via hydrogen donation from the hydroxyl group, forming stable resonance-stabilized phenoxyl radicals . This mechanism is critical in preventing oxidative degradation in polymers and fuels.

Industrial and Research Applications

Polymer Stabilization

As a secondary antioxidant, 3,5-di-tert-butyl-4-hydroxybenzylamine synergizes with primary antioxidants (e.g., phosphites) to inhibit thermo-oxidative degradation in polyethylene and polypropylene. Its amine group may also chelate metal ions, reducing catalytic degradation .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing hindered amine light stabilizers (HALS), which protect polymers from UV-induced degradation. Derivatives like Tinuvin® analogs incorporate similar structural motifs .

Corrosion Inhibition

In lubricant formulations, the amine and phenol functionalities adsorb onto metal surfaces, forming protective films that mitigate corrosion in engines and industrial machinery.

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